molecular formula C11H13NO2 B1601172 4,6-Dimethoxy-3-methyl-1H-indole CAS No. 74973-30-1

4,6-Dimethoxy-3-methyl-1H-indole

Cat. No. B1601172
CAS RN: 74973-30-1
M. Wt: 191.23 g/mol
InChI Key: JWWAWAORLJVTLE-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-3-methyl-1H-indole is a chemical compound with the molecular formula C11H13NO2 . It is used as a reactant for acid-catalyzed reactions with ketones, synthesis of pyrrolo [1,2-a]indoles, synthesis of indolo [2,3-c]quinolines, and nitration and oxidative dimerization reactions with nitric acid .


Synthesis Analysis

The synthesis of 4,6-Dimethoxy-3-methyl-1H-indole derivatives has been reported in several studies . For instance, one study described the synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents .


Molecular Structure Analysis

The molecular structure of 4,6-Dimethoxy-3-methyl-1H-indole consists of an indole ring substituted with two methoxy groups and one methyl group .


Chemical Reactions Analysis

4,6-Dimethoxy-3-methyl-1H-indole has been used as a reactant in various chemical reactions. For example, it has been used in acid-catalyzed reactions with ketones, synthesis of pyrrolo [1,2-a]indoles, synthesis of indolo [2,3-c]quinolines, and nitration and oxidative dimerization reactions with nitric acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-Dimethoxy-3-methyl-1H-indole include its molecular weight of 191.23 g/mol and its molecular formula of C11H13NO2 . Further details about its physical and chemical properties such as melting point, boiling point, and density were not found in the sources .

Safety And Hazards

According to the safety data sheet, 4,6-Dimethoxy-3-methyl-1H-indole is classified as having acute toxicity (oral), skin irritation, serious eye damage, and specific target organ toxicity (single exposure, respiratory system) . It is advised to handle this compound with gloves and to avoid breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

Future research directions could involve further exploration of the biological potential of 4,6-Dimethoxy-3-methyl-1H-indole and its derivatives. For instance, one study synthesized and characterized new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents . Another study highlighted the construction of indoles as a moiety in selected alkaloids .

properties

IUPAC Name

4,6-dimethoxy-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-6-12-9-4-8(13-2)5-10(14-3)11(7)9/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWAWAORLJVTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505267
Record name 4,6-Dimethoxy-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethoxy-3-methyl-1H-indole

CAS RN

74973-30-1
Record name 4,6-Dimethoxy-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dimethoxy-3-methylindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GL Losacco, RD Cohen, JO DaSilva… - Analytical …, 2022 - ACS Publications
Isolation and chemical characterization of target components in fast-paced pharmaceutical laboratories can often be challenging, especially when dealing with mixtures of closely …
Number of citations: 2 pubs.acs.org

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